5alpha-Androstanediol

Description

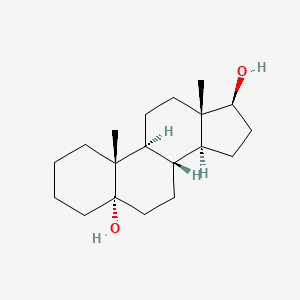

Structure

3D Structure

Properties

CAS No. |

51617-41-5 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

(5S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-5,17-diol |

InChI |

InChI=1S/C19H32O2/c1-17-11-8-15-13(14(17)5-6-16(17)20)7-12-19(21)10-4-3-9-18(15,19)2/h13-16,20-21H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18+,19-/m0/s1 |

InChI Key |

PPFACNUFBRJTNH-WRYXYBQESA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@]4([C@@]3(CCCC4)C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4(C3(CCCC4)C)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 5alpha Androstanediol

Enzymatic Conversion from Dihydrotestosterone (B1667394) (DHT)

The most direct route for the synthesis of 5alpha-Androstanediol is the metabolic conversion of dihydrotestosterone (DHT). rupahealth.com This process is a key step in modulating the local androgenic activity in target tissues, as it converts the highly potent DHT into the less androgenic this compound. rupahealth.comnih.gov

The conversion of DHT to this compound is catalyzed by enzymes known as 3alpha-hydroxysteroid dehydrogenases (3α-HSDs). rupahealth.comnih.gov These enzymes belong to the aldo-keto reductase (AKR) superfamily. oup.com The primary function of reductive 3α-HSD isoforms in this context is to terminate the action of DHT by converting it to this compound, a compound with a much lower binding affinity for the androgen receptor. nih.gov However, this reaction can be reversible, as oxidative 3α-HSD isoforms are capable of converting this compound back into DHT, thereby providing an alternative source of this potent androgen in certain cellular environments. nih.govaacrjournals.org

The expression of 3α-HSD isoforms varies significantly among different tissues, which allows for tissue-specific regulation of androgen metabolism. In humans, several isoforms have been identified with distinct distribution patterns. For instance, human type 1 3α-HSD is expressed almost exclusively in the liver. oup.com In contrast, human type 3 3α-HSD shows a much wider expression pattern and is found in several androgen-sensitive tissues, including the prostate, adrenal glands, testes, brain, and skin (keratinocytes). oup.com This widespread distribution suggests that the type 3 isoform is heavily involved in the intracrine regulation of active steroid levels, particularly the conversion of DHT to this compound in these peripheral tissues. oup.com

| Human 3α-HSD Isoform | Primary Tissues of Expression | Primary Role in Androgen Metabolism |

| Type 1 3α-HSD | Liver | Androgen elimination and metabolism of xenobiotics. nih.govoup.com |

| Type 3 3α-HSD | Prostate, Adrenal Glands, Testis, Brain, Skin, Liver | Intracrine control of active androgen levels by converting DHT to this compound. oup.com |

Pathways Involving 5alpha-Reductase Activity

The enzyme 5alpha-reductase is fundamental to the formation of this compound, as it catalyzes the production of its direct precursor, DHT, and is also a key player in alternative synthesis routes. rupahealth.comwikipedia.org

The classical or conventional pathway of androgen synthesis is the primary source of this compound in many tissues. nih.gov This pathway involves a sequential, two-step enzymatic process:

Testosterone (B1683101) to DHT: Testosterone, the main circulating androgen, is converted into the more potent DHT by the enzyme 5alpha-reductase. rupahealth.comnih.gov This conversion is an irreversible step that significantly amplifies the androgenic signal in target tissues like the prostate and hair follicles. nih.govnih.gov

DHT to this compound: DHT is then subsequently metabolized to this compound by 3α-hydroxysteroid dehydrogenase (3α-HSD), as described previously. rupahealth.comnih.gov

Recent research has illuminated an alternative route for the synthesis of DHT and its metabolites, known as the "backdoor pathway". wikipedia.orge-apem.org This pathway is distinct from the classical route as it bypasses testosterone and androstenedione (B190577) as intermediates, producing DHT from earlier steroid precursors. wikipedia.orgnih.gov This pathway is particularly important during fetal development for male masculinization. e-apem.org

The backdoor pathway begins with 17alpha-Hydroxyprogesterone (17OHP), a C21 steroid. wikipedia.orgplos.org The synthesis of this compound through this route involves a series of enzymatic reactions:

17OHP is first converted to 17α-hydroxy-dihydroprogesterone (17OHDHP) by the enzyme 5alpha-reductase (predominantly type 1). wikipedia.orge-apem.org

17OHDHP is then acted upon by a reductive 3α-HSD (such as AKR1C2 or AKR1C4) to form 5α-pregnane-3α,17α-diol-20-one (also known as 17OH-allopregnanolone). wikipedia.orge-apem.org

The enzyme P450c17 (17,20 lyase) then converts 17OH-allopregnanolone into androsterone (B159326). e-apem.org

Finally, androsterone is converted to this compound by the action of 17β-hydroxysteroid dehydrogenase (17β-HSD). e-apem.org

This pathway provides a mechanism for producing potent androgens in specific physiological contexts where the classical pathway may be less active. wikipedia.org

| Pathway | Starting Precursor | Key Intermediates | Final Product (before DHT) |

| Classical Pathway | Testosterone | Dihydrotestosterone (DHT) | This compound (from DHT) |

| Backdoor Pathway | 17alpha-Hydroxyprogesterone (17OHP) | 17OH-dihydroprogesterone, 17OH-allopregnanolone, Androsterone | This compound (from Androsterone) |

The "Backdoor Pathway" of Androgen Synthesis

Intermediates: 5alpha-pregnane-3alpha,17alpha-diol-20-one and Androsterone

In certain biosynthetic routes, specific intermediates are crucial for the formation of this compound. One such pathway, identified in immature mouse testes, highlights the roles of 5alpha-pregnane-3alpha,17alpha-diol-20-one and Androsterone. nih.gov In this "backdoor" pathway, 17α-hydroxyprogesterone (17-OHP) is converted through a series of steps to 5alpha-pregnane-3alpha,17alpha-diol-20-one (also known as 17α-hydroxyallopregnanolone). wikipedia.org This compound is then metabolized to Androsterone. nih.govwikipedia.orgresearchgate.net Androsterone subsequently serves as a direct precursor, which can be converted to this compound, and is considered a principal backdoor androgen in the human fetus. nih.govnih.govwikipedia.org

Conversion from Progesterone (B1679170) (P4) to 5alpha-DHP Subpathway

An alternative pathway for this compound synthesis begins with Progesterone (P4) and proceeds through 5alpha-dihydroprogesterone (5alpha-DHP). nih.gov This subpathway, a branch of the backdoor pathway, involves the initial 5α-reduction of progesterone. wikipedia.org Research in immature mouse testes has elucidated the steps following the formation of 5alpha-DHP:

Progesterone is converted to 5alpha-dihydroprogesterone .

5alpha-dihydroprogesterone is metabolized to 5alpha-pregnane-3alpha-ol-20-one .

This is followed by conversion to 5alpha-pregnane-3alpha,17alpha-diol-20-one .

The pathway continues to Androsterone .

Finally, Androsterone is converted to This compound . nih.gov

This sequence demonstrates a complete biosynthetic route to this compound that originates from progesterone. nih.gov

Bypassing Testosterone as an Intermediate

A defining feature of the backdoor pathway is the synthesis of potent androgens like Dihydrotestosterone (DHT), and subsequently its metabolites, without involving testosterone as an intermediate. nih.govnih.gov In this pathway, precursors such as progesterone and 17α-hydroxyprogesterone are utilized. wikipedia.org Another significant route that bypasses testosterone involves the conversion of androstenedione to 5alpha-androstanedione by the enzyme 5α-reductase. nih.gov 5alpha-androstanedione is then converted to DHT. nih.gov Since this compound is a direct metabolite of DHT, this pathway represents a crucial testosterone-independent mechanism for its formation. researchgate.netrupahealth.com This alternative route is particularly important in certain physiological and pathological states, such as castration-resistant prostate cancer, where it drives intratumoral DHT synthesis. nih.gov

Interconversion with Related Steroids

This compound is dynamically linked to other steroids through reversible enzymatic reactions, allowing for the modulation of androgenic activity in various tissues.

Reversible Oxidation of this compound to DHT

While this compound is formed from the reduction of Dihydrotestosterone (DHT), this process is not unidirectional. researchgate.net this compound can be converted back to the more potent androgen, DHT, through oxidation. This reversible reaction is catalyzed by specific enzymes and serves as a mechanism to regulate local DHT concentrations within tissues.

Several enzymes are capable of catalyzing the oxidative conversion of this compound to DHT. Key enzymes identified in this process include 17beta-Hydroxysteroid Dehydrogenase 6 (17β-HSD6), Retinol Dehydrogenase 5 (RDH5), and Dehydrogenase/Reductase SDR Family Member 9 (DHRS9). Studies suggest that 17β-HSD6 may be the predominant enzyme responsible for this conversion in human prostate cells.

Table 1: Key Enzymes in the Oxidation of this compound to DHT

| Enzyme | Abbreviation | Family | Function |

| 17beta-Hydroxysteroid Dehydrogenase 6 | 17β-HSD6 | Hydroxysteroid Dehydrogenase | Catalyzes the oxidation of the 17-hydroxyl group of this compound. |

| Retinol Dehydrogenase 5 | RDH5 | Short-chain Dehydrogenase/Reductase | Participates in the conversion of this compound to DHT. |

| Dehydrogenase/Reductase SDR Family Member 9 | DHRS9 | Short-chain Dehydrogenase/Reductase | An enzyme with 3α-oxidoreductase activity that can convert this compound to DHT. |

Relationship with 5alpha-Androstanedione as a Precursor

5alpha-Androstanedione is a key intermediate in an alternative pathway for androgen synthesis and serves as an important precursor in the metabolic chain leading to this compound. Androstenedione, a major androgen precursor, can be converted by the enzyme 5α-reductase into 5alpha-androstanedione. nih.govnih.gov This step is crucial in pathways that bypass testosterone. nih.gov Following its formation, 5alpha-androstanedione is then metabolized to DHT. nih.govnih.gov As DHT is the direct precursor to this compound via the action of 3-alpha-hydroxysteroid dehydrogenase, 5alpha-androstanedione is established as an upstream precursor in this metabolic sequence. researchgate.netrupahealth.com This pathway is particularly significant in female genital skin for the production of DHT. nih.gov

Distinction and Comparison with 5beta-Androstanediol Metabolism

The metabolism of androgens can proceed through two primary pathways, the 5-alpha and 5-beta pathways, leading to the formation of different metabolites with varying biological activities. This compound is a product of the 5-alpha pathway, which is associated with higher androgenic activity. dutchtest.comhealthmatters.io In contrast, the 5-beta pathway, which is concentrated in the liver, produces less potent androgens, such as 5beta-androstanediol. dutchtest.comhealthmatters.io

The key distinction lies in the stereochemistry at the junction of the A and B rings of the steroid nucleus, which is determined by the enzyme 5-alpha-reductase or 5-beta-reductase. The 5-alpha configuration results in a planar molecule, while the 5-beta configuration creates a bend in the molecule. This structural difference significantly impacts the biological activity of the resulting metabolites. This compound is considered more androgenic than its 5-beta epimer. healthmatters.iohealthmatters.io

Urinary analysis of the ratio of 5-alpha to 5-beta metabolites can be used to understand an individual's biochemical preference for androgen processing. rupahealth.comrupahealth.com An elevation in 5alpha-metabolites compared to 5beta-metabolites suggests a preference for the more potent 5-alpha pathway. healthmatters.io

| Feature | This compound Metabolism | 5beta-Androstanediol Metabolism |

| Metabolic Pathway | 5-alpha pathway dutchtest.comhealthmatters.io | 5-beta pathway dutchtest.comhealthmatters.io |

| Key Enzyme | 5alpha-reductase dutchtest.commdpi.com | 5beta-reductase rupahealth.com |

| Androgenic Activity | More potent healthmatters.iohealthmatters.io | Less potent dutchtest.comhealthmatters.io |

| Primary Site | Peripheral tissues (prostate, skin) dutchtest.comrupahealth.com | Liver dutchtest.comrupahealth.com |

Localized Tissue Metabolism and Distribution

The conversion of precursor androgens to this compound is not uniform throughout the body but occurs in specific tissues that express the necessary enzymes. This localized metabolism allows for tissue-specific regulation of androgenic activity. dutchtest.comrupahealth.com

Major Sites of Conversion: Testes, Epididymis, Prostate, Liver, Brain, Skin, Muscle

This compound is formed in several key tissues in both males and females:

Testes and Epididymis : In males, the testes and epididymis are significant sites of this compound production. rupahealth.com Studies on perfused rabbit testes and epididymides have demonstrated the formation and secretion of this compound from testosterone. nih.gov Research in rats has also shown that testicular interstitial cells produce this compound. nih.gov

Prostate : The prostate gland exhibits high 5-alpha-reductase activity and is a primary site for the conversion of testosterone to dihydrotestosterone (DHT), which is then further metabolized to this compound. rupahealth.comnih.gov The local production of these androgens is crucial for the normal function and growth of the prostate. nih.gov

Liver : The liver plays a central role in the metabolism of androgens. rupahealth.com It is a major site for the catabolism of circulating testosterone and DHT. rupahealth.com While the liver is the primary location for the 5-beta-reductase pathway, it also contains glucuronyl transferase activity, which is essential for the conjugation and subsequent excretion of 5alpha-reduced androgens. rupahealth.comoup.com Research suggests that the liver is the principal site of androgen conjugation to glucuronic acid. oup.com

Brain : this compound is synthesized in the brain, where it functions as a neurosteroid. rupahealth.comnih.gov The brain contains the necessary enzymes, 5alpha-reductase and 3alpha-hydroxysteroid dehydrogenase, for its local production. nih.govnih.gov As a neurosteroid, it can modulate neuronal activity. rupahealth.com

Skin : The skin is another peripheral tissue where the conversion of DHT to this compound occurs. rupahealth.comrupahealth.com This metabolic activity in the skin is linked to androgen-dependent processes. rupahealth.com The rate of DHT formation can be particularly high in skin from perineal sites. nih.gov

Muscle : Muscle tissue is also recognized as a site of this compound metabolism. rupahealth.com

| Tissue | Key Metabolic Function |

| Testes/Epididymis | Production and secretion of this compound from testosterone rupahealth.comnih.govnih.gov |

| Prostate | High 5alpha-reductase activity, conversion of testosterone to DHT and then to this compound rupahealth.comnih.gov |

| Liver | Major site of androgen catabolism and conjugation (glucuronidation) rupahealth.comoup.com |

| Brain | Synthesis as a neurosteroid, modulation of neuronal activity rupahealth.comnih.gov |

| Skin | Peripheral conversion of DHT to this compound rupahealth.comrupahealth.com |

| Muscle | Site of this compound metabolism rupahealth.com |

Female-Specific Sites: Mammary Glands, Uterus

In females, in addition to the sites common to both sexes, the metabolism of this compound also occurs in reproductive tissues:

Mammary Glands : The mammary glands are a site of this compound conversion in women. rupahealth.com

Uterus : The uterus also contains the enzymes necessary for the metabolism of this compound. rupahealth.com

The presence of different isoforms of 3-alpha-hydroxysteroid dehydrogenase in these tissues facilitates this conversion. rupahealth.com

Molecular Interactions and Cellular Signaling of 5alpha Androstanediol

Receptor Binding and Modulation

5alpha-Androstanediol's signaling capabilities are primarily initiated by its binding to specific receptors, leading to a cascade of cellular events. It functions as an agonist at certain estrogen receptors and as a modulator of neurotransmitter receptors, highlighting its pleiotropic nature.

A significant body of research has identified 5alpha-androstane-3beta,17beta-diol (a metabolite of this compound) as a steroid that binds efficiently to and activates Estrogen Receptor Beta (ERβ). nih.govunimi.it This interaction is crucial for mediating some of the effects of dihydrotestosterone (B1667394) (DHT) in a manner that is independent of the androgen receptor. frontiersin.org For example, the inhibitory effects of DHT on the hypothalamo-pituitary-adrenal (HPA) axis, the body's central stress response system, are partly mediated by its conversion to 5alpha-androstane-3beta,17beta-diol and subsequent activation of ERβ. frontiersin.orgnih.gov

Studies have shown that central administration of this metabolite significantly decreases the stress-induced release of corticosterone (B1669441) and adrenocorticotropin (ACTH). nih.gov This effect is blocked by an estrogen receptor antagonist, underscoring the essential role of ERβ in this pathway. nih.govnih.gov In the context of cancer biology, 5alpha-androstane-3beta,17beta-diol has been shown to exert a potent inhibitory effect on prostate cancer cell migration through the activation of ERβ signaling. nih.govunimi.it This activation leads to the expression of E-cadherin, a protein known to suppress metastasis formation. nih.gov These findings suggest that the testosterone (B1683101) metabolic pathway can result in estrogenic effects mediated specifically through ERβ, which may play a protective role against prostate cancer invasion. nih.govresearchgate.net Furthermore, research indicates that the anxiolytic and cognitive-enhancing effects of androgens may be mediated by their metabolites' actions at ERβ. nih.gov

While the primary estrogenic actions of this compound metabolites are associated with ERβ, they also exhibit binding affinity for Estrogen Receptor Alpha (ERα). rupahealth.com However, this affinity is generally lower than that of estradiol. rupahealth.com Despite a weaker binding, the interaction can be physiologically relevant in specific contexts. For instance, studies on estrogen-dependent breast cancer cells have shown that the downstream metabolite 5alpha-androstane-3beta,17beta-diol can be estrogenic, inducing growth and signaling via the activation of ERα. hormonebalance.org This indicates that in certain cellular environments, particularly under conditions of profound estrogen deprivation, this metabolite can function as a direct activator of ERα. hormonebalance.org

Beyond its role in the endocrine system, this compound, specifically the 3alpha-isomer (5alpha-androstan-3alpha,17beta-diol), is classified as a neurosteroid that modulates neuronal excitability. rupahealth.com It acts as a potent positive allosteric modulator of Gamma-Aminobutyric Acid Type A (GABA-A) receptors. nih.govnih.govresearchgate.netwikipedia.org Positive allosteric modulators bind to a site on the receptor that is distinct from the primary agonist binding site. wikipedia.orgquora.com Instead of directly activating the receptor, they enhance the effect of the endogenous ligand, in this case, GABA. wikipedia.org This modulation results in an increased influx of chloride ions when GABA binds, hyperpolarizing the neuron and making it less likely to fire. wikipedia.org This mechanism underlies the sedative, anxiolytic, and anticonvulsant properties associated with neurosteroids of this class. researchgate.netwikipedia.org

Interaction with Dopaminergic Pathways

Research indicates that this compound and other androgens can significantly modulate the brain's reward and motor systems through interactions with dopaminergic pathways. nih.gov These interactions are particularly relevant in brain regions such as the nucleus accumbens and the nigrostriatal pathway, which are central to reward, motivation, and motor control. nih.gov

Studies have shown that 5alpha,3alpha-androstanediol interacts with dopaminergic neurons in the nucleus accumbens, an area associated with the brain's reward system. nih.gov This interaction is believed to contribute to the rewarding and positive hedonic states associated with androgens. nih.gov

In the nigrostriatal pathway, androgens can modulate dopamine (B1211576) neurotransmission at a molecular level. Research in adolescent male rats has demonstrated that testosterone and DHT can increase the mRNA expression of the dopamine transporter (DAT) and the vesicular monoamine transporter (VMAT) in the substantia nigra. These transporters are critical for regulating dopamine levels in the synapse and within vesicles. Furthermore, androgens were found to increase the expression of the Dopamine Receptor D2 (DRD2) and decrease the expression of the Dopamine Receptor D3 (DRD3). Functionally, the removal of testosterone via gonadectomy led to an increase in dopamine turnover in the dorsal striatum, an effect that was reversed by testosterone replacement. These findings suggest that androgens, including their metabolites like this compound, play a crucial role in shaping the molecular and functional landscape of dopamine signaling pathways.

| Molecule | Effect of Androgens (Testosterone/DHT) | Brain Region | Functional Implication | Reference |

|---|---|---|---|---|

| Dopamine Transporter (DAT) mRNA | Increase | Substantia Nigra | Modulation of dopamine reuptake capacity. | |

| Vesicular Monoamine Transporter (VMAT) mRNA | Increase | Substantia Nigra | Altered vesicular packaging of dopamine. | |

| Dopamine Receptor D2 (DRD2) mRNA | Increase | Substantia Nigra / Striatum | Changes in postsynaptic dopamine sensitivity. | |

| Dopamine Receptor D3 (DRD3) mRNA | Decrease | Substantia Nigra / Striatum | Changes in postsynaptic dopamine sensitivity. | |

| Dopamine Turnover | Decrease (reverses gonadectomy-induced increase) | Dorsal Striatum | Stabilization of dopamine metabolism. |

Physiological and Biological Roles in Research Models

Neuroendocrine and Central Nervous System Functions

5alpha-Androstanediol (5α-androstan-3α,17β-diol) is an endogenous neurosteroid synthesized from testosterone (B1683101). nih.gov It plays a significant role in modulating neuronal excitability, primarily through its interaction with GABA-A receptors. nih.govresearchgate.net Research has demonstrated that this compound acts as a positive allosteric modulator of GABA-A receptors, enhancing the effects of the inhibitory neurotransmitter GABA. nih.govresearchgate.net

The modulatory effects of this compound on neuronal excitability translate into significant anticonvulsant properties in animal models of epilepsy. nih.gov Systemic administration of this compound has been shown to cause a dose-dependent suppression of both behavioral and electrographic seizures in the mouse hippocampus kindling model, which is a recognized model for temporal lobe epilepsy. nih.gov

Notably, the 3β-epimer of this compound did not exhibit these anticonvulsant effects, highlighting the stereospecificity of this action. nih.gov The median effective dose (ED50) for the antiseizure effects of this compound in this model was 50 mg/kg, a dose that did not produce sedation or motor toxicity. nih.gov At higher doses (2x ED50), it provided complete seizure protection for up to 3 hours after injection. nih.gov The estimated plasma concentration of this compound that produces 50% seizure protection in the kindling model is 10.6 μM, which is within the range of concentrations that effectively modulate GABA-A receptors. nih.gov

Further studies in mice using the pentylenetetrazol (PTZ)-induced seizure model also demonstrated the anticonvulsant activity of this compound, with an ED50 of 75.8 mg/kg. aesnet.org In contrast, its epimers were less potent, with 5β,3α-diol having an ED50 of 146 mg/kg and 5α,3β-diol showing no anticonvulsant activity up to a dose of 300 mg/kg. aesnet.org

This compound plays a crucial role in modulating the activity of the Hypothalamic-Pituitary-Adrenal (HPA) axis, which is the central stress response system. nih.govnih.gov The HPA axis involves a cascade of hormonal signals from the hypothalamus, the anterior pituitary, and the adrenal gland, ultimately leading to the secretion of corticosterone (B1669441) (CORT) in rodents. nih.gov Testosterone is known to decrease the gain of the HPA axis, and this effect is partly mediated by its metabolites. nih.govnih.gov

The actions of this compound on the HPA axis are primarily mediated through its interaction with estrogen receptor beta (ERβ). nih.govfrontiersin.org This interaction leads to an inhibition of the response of the paraventricular nucleus (PVN) of the hypothalamus to stressors. nih.govfrontiersin.org The PVN is a critical brain region that integrates various inputs to regulate the HPA axis. nih.govfrontiersin.org

In rodent models, testosterone has been shown to inhibit the stress-induced secretion of adrenocorticotrophic hormone (ACTH) and corticosterone (CORT). nih.gov Research suggests that this inhibitory action is mediated, at least in part, by the conversion of testosterone metabolites. nih.govfrontiersin.org Specifically, the metabolite 5α-androstane-3β,17β-diol (a stereoisomer of this compound) acts as an ERβ agonist. nih.govfrontiersin.org In gonadectomized rats, the administration of ERβ agonists has been found to reduce CORT and ACTH responses to restraint stress. nih.govfrontiersin.org This effect was observed in wild-type mice but not in ERβ-knockout mice, further supporting the role of ERβ in mediating this inhibition. nih.govfrontiersin.org

The paraventricular nucleus of the hypothalamus contains various neuropeptide-expressing neurons that regulate the HPA axis, including those that produce corticotrophin-releasing hormone (CRH), vasopressin (AVP), and oxytocin (B344502) (OT). frontiersin.org There is a significant colocalization of ERβ in oxytocin-containing cells within the PVN. nih.gov This anatomical arrangement provides a basis for the interaction between this compound and the oxytocinergic system. It is proposed that testosterone inhibits HPA reactivity by being metabolized to compounds that bind to ERβ and subsequently regulate these oxytocin-containing neurons in the PVN. nih.gov Oxytocin itself can modulate the activity of CRH neurons and influence the HPA axis response. nih.gov

This compound has been implicated in the brain's reward circuitry, as demonstrated by studies using the conditioned place preference (CPP) paradigm. nih.gov CPP is a behavioral model used to assess the rewarding or aversive effects of a substance. nih.gov Research has shown that systemic administration of this compound can produce a conditioned place preference, indicating that it has positive, hedonic effects. nih.gov

In one study, systemic administration of 1.0 mg/kg of 3α-androstanediol (an isomer of this compound) significantly increased the preference for a previously non-preferred chamber in a CPP apparatus. nih.gov Furthermore, direct administration of 3α-androstanediol into the nucleus accumbens, a key brain region in the reward pathway, also produced a CPP. nih.gov These findings suggest that the rewarding effects of testosterone may be mediated, in part, through its metabolism to this compound and its subsequent actions within the brain's reward centers. nih.gov

Influence on Brain Maturation, Myelination, and Neurotransmission

Research indicates that androgens, including metabolites of testosterone, play a role in the maturation of the central nervous system. During adolescence, a surge in hormones like testosterone and estrogen is linked to significant brain development. brainfacts.org These hormones are thought to stimulate the growth of axons and contribute to the formation of the myelin sheath, a fatty layer that insulates nerve fibers and enhances the speed of neural signaling. brainfacts.org This process of myelination continues into a person's twenties, particularly in the prefrontal cortex, a region crucial for complex cognitive functions. brainfacts.org

The enzyme 5α-reductase, which converts testosterone to dihydrotestosterone (B1667394) (DHT), and subsequently to 5α-androstanediol, is found in high concentrations in the white matter of the brain. nih.gov This localization suggests a potential role for its products in myelination, as the white matter is rich in myelin membranes. nih.gov

In terms of neurotransmission, 5α-androstanediol has been identified as a positive allosteric modulator of GABAA receptors. nih.gov This means it can enhance the activity of GABA, the primary inhibitory neurotransmitter in the brain. nih.gov This modulation of GABAergic transmission may underlie some of the observed central nervous system effects of androgens. nih.gov

Potential Neuroprotective Effects in Neuropathological Models

Studies in animal models of neurodegenerative diseases suggest that androgens may have neuroprotective properties. For instance, in the wobbler mouse, a model for amyotrophic lateral sclerosis (ALS), testosterone treatment was shown to have anti-inflammatory and protective effects on the degenerating spinal cord. nih.gov This treatment led to increased levels of testosterone and its 5α-reduced metabolites, including 5α-dihydrotestosterone and 3β-androstanediol, in the cervical spinal cord. nih.gov The observed benefits, such as reduced astrogliosis and microgliosis, coincided with this altered steroid profile, suggesting a potential beneficial role for these metabolites in disease progression. nih.gov

Furthermore, research on animal models of metabolic syndrome has indicated that testosterone treatment can counteract inflammation in the hypothalamus induced by a high-fat diet. mdpi.com Dihydrotestosterone (DHT) has been shown to exert anti-inflammatory effects by inhibiting microglial activation and the release of pro-inflammatory factors, thereby reducing neuronal damage. mdpi.com

In the context of seizure models, 5α-androstanediol has demonstrated anticonvulsant properties. nih.gov Systemic administration of 5α-androstanediol has been shown to have dose-dependent antiseizure activity in the hippocampus kindling model of epilepsy. nih.gov This protective effect is thought to be mediated through its positive allosteric modulation of GABAA receptors. nih.gov

Regulation of Gonadotropin Secretion

The secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland is regulated by a complex interplay of hormones, including gonadal steroids. frontiersin.org Androgens are known to exert an inhibitory effect on gonadotroph function, both at the level of the hypothalamus and directly at the pituitary gland. oup.com

Research using in vitro models of rat pituitaries has shown that the effects of testosterone on gonadotropin-releasing hormone (GnRH)-stimulated gonadotropin release are mediated by its 5α-reduced metabolites. nih.gov At low concentrations, 3α- and 3β-androstanediol augmented GnRH-stimulated release of both LH and FSH, with a preferential effect on LH. nih.gov However, at high concentrations, these metabolites suppressed the GnRH-stimulated release of both gonadotropins. nih.gov

These findings suggest that testosterone's feedback effect on the pituitary's responsiveness to GnRH is mediated through its conversion to dihydrotestosterone and subsequently to androstanediols. nih.gov The conversion of testosterone to DHT within the pituitary gland appears to be a key step in modulating GnRH-induced calcium signals, which are crucial for gonadotropin secretion. oup.com

Reproductive System Physiology (Excluding Sexual Development and Clinical Aspects)

Modulation of Local Dihydrotestosterone Levels within Reproductive Tissues

The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), in various tissues, including the prostate gland, seminal vesicles, and epididymides. wikipedia.org This localized conversion is a critical step in androgen action, as DHT generally has a higher affinity for the androgen receptor than testosterone. rupahealth.com

There are two main isoenzymes of 5α-reductase, type 1 and type 2. Type 2 is the predominant form in genital tissues, including the prostate. nih.gov Although DHT levels in the prostate remain relatively stable with age, despite a decline in plasma testosterone, this is due to the continued activity of 5α-reductase. nih.gov

Role in Myometrial Contractility (in vitro studies)

In vitro studies on human and rat myometrium have demonstrated that various androgens, including 5α-androstanediol, can inhibit uterine contractions. nih.govnih.gov In isolated human myometrial tissue from pregnant women at term, 5α-androstanediol was one of several androgens that caused a concentration-dependent inhibition of spontaneous contractile activity. nih.gov This relaxing effect was also observed in contractions induced by high potassium. nih.gov

The rapid onset of this relaxation suggests a non-genomic mechanism of action, meaning it does not involve changes in gene transcription. nih.gov This is supported by the finding that the effect was not blocked by inhibitors of protein synthesis or transcription. nih.gov Instead, the mechanism appears to involve the inhibition of L-type calcium channels, leading to a reduction in intracellular calcium concentration. nih.gov

Studies on rat uteri have also shown that 5α-androstanediol has a remarkable inhibitory effect on spontaneous myometrial activity. nih.gov These findings from in vitro models suggest a potential physiological role for androgens in modulating uterine contractility. u-szeged.hu

Immune System Modulation

Androgens are recognized as modulators of the immune system, often exerting suppressive effects. frontiersin.orgresearchgate.net Androgen receptors are expressed in a variety of immune cells, including T cells, B cells, macrophages, and neutrophils, allowing for direct influence on their function. frontiersin.org

In general, androgens are associated with promoting an anti-inflammatory response. nih.gov For example, they can increase the production of the anti-inflammatory cytokine IL-10 by innate immune cells like macrophages and decrease the production of pro-inflammatory mediators. nih.gov Studies have shown that dihydrotestosterone (DHT) can suppress the expression of proinflammatory genes. researchgate.net

Maintenance of Innate Immunity

This compound, a metabolite of dihydrotestosterone (DHT), plays a role in the modulation of the innate immune system. Research indicates that this compound stimulates the function of innate immune cells. Specifically, it has been observed to increase the phagocytic activity of granulocytes and the oxidative burst in monocytes rupahealth.com. The innate immune system is the body's first line of defense against pathogens, and the activity of cells like granulocytes and monocytes is crucial for this response. Androgens, as a class of steroid hormones, are recognized for their ability to modulate both the innate and adaptive immune systems mdpi.complos.org. While the broader effects of androgens are often characterized as immunosuppressive, specific metabolites like this compound appear to have immunostimulatory effects on certain components of the innate immune response mdpi.comnih.gov. A related compound, 5-androstenediol, has also been identified as important for innate immunity nih.gov.

Protection Against Hematopoietic Acute Radiation Syndrome (Animal Models)

In preclinical research, 5-androstenediol, a related steroid, has demonstrated efficacy in protecting against hematopoietic acute radiation syndrome (HARS) nih.gov. HARS is a condition caused by exposure to high doses of radiation, which damages the bone marrow and impairs its ability to produce blood cells drugs.com. Animal models have been crucial in evaluating potential medical countermeasures for HARS unl.edu. Studies suggest that 5-androstenediol helps to mitigate radiation-induced damage by reducing apoptosis (programmed cell death) in hematopoietic stem cells and other critical immune cells rupahealth.com. Furthermore, it is reported to aid in DNA repair and regulate cell cycle progression, which contributes to enhanced cell survival after radiation exposure rupahealth.comnih.gov. The protective mechanism of 5-androstenediol is thought to involve the enhanced survival of hematopoietic progenitor cells unl.edu.

Induction of Granulocyte Colony-Stimulating Factor (G-CSF)

Research findings suggest that 5-androstenediol can elevate tissue levels of Granulocyte Colony-Stimulating Factor (G-CSF) unl.edu. G-CSF is a cytokine that stimulates the bone marrow to produce granulocytes and stem cells and release them into the bloodstream. This induction of G-CSF is a significant aspect of the compound's protective effect against radiation-induced myelosuppression, a key feature of HARS. By stimulating the production of granulocytes, particularly neutrophils, G-CSF plays a vital role in the recovery of the hematopoietic system.

Effects on Circulating Neutrophil and Platelet Counts

Studies have shown that this compound can increase the number of circulating neutrophils and platelets rupahealth.com. Neutrophils are a type of white blood cell that are essential for fighting off infections, particularly those of a bacterial nature. Platelets are small blood cells that play a critical role in blood clotting. Clinical trials have reportedly confirmed that this compound is effective at increasing both neutrophil and platelet counts rupahealth.com. This effect on myelopoiesis (the production of blood cells in the bone marrow) contributes to the body's resistance to infections and aids in hematopoietic recovery rupahealth.com.

Interactive Data Table: Effects of this compound on Hematological Parameters

| Parameter | Effect | Implication in Research Models |

| Circulating Neutrophils | Increase | Enhanced innate immune response and infection resistance. |

| Circulating Platelets | Increase | Improved hemostasis and potential for reduced bleeding complications. |

| Phagocytic Activity of Granulocytes | Increase | Strengthened immediate response to pathogens. |

| Oxidative Burst in Monocytes | Increase | More effective killing of ingested pathogens. |

Androgen-Sensitive Tissue Regulation (excluding clinical outcomes)

Impact on Local Androgenic Activity in Skin (e.g., Sebum Production)

This compound is a key metabolite in the pathway of androgen action in the skin, a tissue that is highly sensitive to androgens rupahealth.com. The conversion of testosterone to the more potent dihydrotestosterone (DHT) by the enzyme 5α-reductase is a critical step in androgen-mediated effects on the skin, including sebum production nih.goveditverse.com. Elevated activity of 5α-reductase is associated with conditions like acne nih.gov.

DHT is further metabolized to this compound by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) rupahealth.com. This conversion is significant as this compound has a lower androgenic activity compared to DHT rupahealth.com. Therefore, this metabolic step can be seen as a way to modulate and reduce the potent androgenic stimulation in the skin rupahealth.com.

Interactive Data Table: Androgen Metabolism in the Skin and Sebum Production

| Compound | Precursor | Enzyme | Effect on Androgenic Activity | Relation to Sebum Production |

| Dihydrotestosterone (DHT) | Testosterone | 5α-reductase | High | Accelerates sebum production. |

| This compound | Dihydrotestosterone (DHT) | 3α-hydroxysteroid dehydrogenase (3α-HSD) | Lower than DHT | May stimulate sebum secretion; its formation from DHT reduces overall androgenic potency. |

Enzymatic Regulation and Kinetic Studies

Characterization of 5alpha-Reductase Isoenzymes (SRD5A1, SRD5A2, SRD5A3)

The conversion of testosterone (B1683101) to 5alpha-dihydrotestosterone (DHT), the immediate precursor to 5alpha-Androstanediol, is catalyzed by the 5alpha-reductase enzyme family. oup.comcuaj.cacuaj.ca Three distinct isoenzymes have been identified, encoded by the SRD5A1, SRD5A2, and SRD5A3 genes, respectively. nih.govwikipedia.orgmdpi.com While they all perform a similar catalytic function, these isoenzymes exhibit significant differences in their tissue distribution, biochemical properties, and regulation, suggesting distinct physiological roles. mdpi.comdovepress.com

The three 5alpha-reductase isoenzymes show markedly different patterns of expression across human tissues.

SRD5A1 (Type 1) is expressed broadly, with consistent reports of its presence in the liver, brain, and skin, including sebaceous glands and hair follicles. mdpi.comnih.govuniroma1.it Its expression in non-genital skin is low until puberty. medscape.com

SRD5A2 (Type 2) is the predominant isoform in male reproductive tissues. dovepress.com It is found mainly in the urogenital tract, including the prostate, seminal vesicles, and epididymis, as well as in genital skin. nih.govuniroma1.itmedscape.com The expression of SRD5A2 is crucial for the development of male external genitalia during gestation. medscape.com

SRD5A3 (Type 3) is expressed ubiquitously in most tissues. wikipedia.org While it has testosterone reductase activity, its primary recognized role is in the N-linked glycosylation of proteins. wikipedia.orgmdpi.comnih.gov However, it is the most highly expressed isoenzyme in adipose tissue. nih.gov

| Isoenzyme | Primary Tissue Distribution |

|---|---|

| SRD5A1 (Type 1) | Liver, Skin (non-genital, sebaceous glands), Brain, Prostate Epithelium cuaj.camdpi.comnih.govuniroma1.it |

| SRD5A2 (Type 2) | Prostate Stroma, Seminal Vesicles, Epididymis, Genital Skin, Liver cuaj.cadovepress.comnih.govmedscape.com |

| SRD5A3 (Type 3) | Ubiquitous; high expression in adipose tissue wikipedia.orgnih.gov |

The kinetic properties of 5alpha-reductase activity differ significantly between the stromal and epithelial compartments of the prostate, reflecting the differential expression of the isoenzymes. Studies measuring the conversion of testosterone to DHT have shown that the stroma has substantially higher 5alpha-reductase activity than the epithelium. nih.gov

In benign prostatic hyperplasia (BPH), the Vmax (maximum velocity) and Km (Michaelis constant, indicating substrate affinity) for androstenedione (B190577) reduction were found to be approximately sixfold higher in the stroma compared to the epithelium. nih.gov Despite the higher enzyme activity in the stroma, the concentration of DHT is similar in both compartments, suggesting complex regulatory mechanisms beyond simple enzyme kinetics. nih.gov

| Prostate Condition | Compartment | Km (nM, mean ± SEM) | Vmax (pmol/mg protein/h, mean ± SEM) |

|---|---|---|---|

| Normal (NPR) | Epithelium | 120 | 56 |

| Stroma | 211 | 130 | |

| Benign Prostatic Hyperplasia (BPH) | Epithelium | 120 ± 10 | 73 ± 8 |

| Stroma | 668 ± 121 | 415 ± 73 |

The 5alpha-reductase isoenzymes exhibit distinct optimal pH ranges for their catalytic activity, which aligns with their differing physiological environments.

SRD5A1 (Type 1) displays a broad and neutral pH optimum, generally functioning effectively in a range between pH 6.0 and 8.5. nih.govnih.gov

SRD5A2 (Type 2) , in contrast, shows a narrow and acidic pH optimum, typically between pH 5.0 and 5.5 when measured in cell lysates. nih.govnih.gov There is evidence, however, that within intact human cells, the type 2 isozyme may function optimally at a more neutral pH of 6.0 to 7.0. nih.gov

| Isoenzyme | Optimal pH Range (in vitro) |

|---|---|

| SRD5A1 (Type 1) | 6.0 - 8.5 nih.govnih.gov |

| SRD5A2 (Type 2) | 5.0 - 5.5 nih.govnih.gov |

The expression of the SRD5A genes is subject to complex regulation, particularly by androgens, which can create feedback and feedforward loops. This regulation is cell-type specific and can change in disease states like prostate cancer. nih.gov

In androgen-responsive prostate cancer cell lines, activation of the androgen receptor (AR) has been shown to induce the expression of SRD5A1 while simultaneously repressing SRD5A2 expression. oup.com This AR-dependent transcriptional control may explain the observed switch in isoenzyme predominance during prostate cancer progression, where SRD5A1 levels increase and SRD5A2 levels decrease. oup.com The regulation occurs at the transcriptional level, as demonstrated by studies where the transcription inhibitor actinomycin (B1170597) D blocked the androgen-mediated changes in SRD5A mRNA levels. researchgate.net Furthermore, research suggests the AR is recruited to a negative androgen response element on the promoter of the SRD5A3 gene. nih.gov Phytoestrogens have also been investigated, with some studies suggesting they can stimulate SRD5A2 gene expression. aacrjournals.org

Hydroxysteroid Dehydrogenase (HSD) Family Enzymes

The final step in the formation of this compound from DHT is catalyzed by enzymes from the hydroxysteroid dehydrogenase (HSD) family, specifically 3alpha-hydroxysteroid dehydrogenases (3alpha-HSDs). nih.gov These enzymes are part of the aldo-keto reductase superfamily. nih.gov

In androgen target tissues like the prostate, the action of DHT is terminated by a reductive 3alpha-HSD, which converts the potent androgen DHT into the weaker androgen this compound. nih.gov This conversion is a key step in androgen metabolism and pre-receptor control of hormone action. nih.govfrontiersin.org The reaction, however, can be bidirectional. Oxidative 3alpha-HSD isoforms can catalyze the reverse reaction, converting this compound back into DHT, thereby providing an alternative pathway for the local synthesis of this powerful androgen. nih.govoup.com The concerted action of 5alpha-reductases and various 3alpha-HSD isoforms ultimately determines the intracellular balance and availability of potent androgens for the androgen receptor. nih.gov

17beta-HSD Isoforms in Steroid Interconversions

The 17β-HSD family of enzymes plays a pivotal role in the final steps of sex steroid biosynthesis, catalyzing the reversible conversion between 17-keto and 17β-hydroxy steroids. wikipedia.orgwikipedia.orgmedlineplus.gov Several isoforms are directly or indirectly involved in the metabolism of 5α-Androstanediol.

17β-HSD3: This enzyme is primarily located in the testes and is crucial for the conversion of androstenedione to testosterone. wikipedia.orgmedlineplus.govnih.gov Mutations in the HSD17B3 gene lead to 17β-HSD3 deficiency, a condition that impairs testosterone biosynthesis. wikipedia.orgmedlineplus.gov While its direct action on 5α-Androstanediol is not its primary role, its function in producing testosterone, a precursor to dihydrotestosterone (B1667394) (DHT) and subsequently 5α-Androstanediol, is fundamental.

17β-HSD5 (AKR1C3): Also known as AKR1C3, this enzyme is a versatile member of the aldo-keto reductase family with significant 17β-HSD activity. wikipedia.orgmedchemexpress.com It is implicated in the development of castration-resistant prostate cancer (CRPC) due to its ability to produce potent androgens locally. frontiersin.org AKR1C3 can catalyze the reduction of androstenedione to testosterone. frontiersin.orgnih.gov Furthermore, it is involved in the conversion of androsterone (B159326) to 3α-androstanediol, highlighting its role in the broader androgen metabolic pathway. nih.gov

17β-HSD6: This enzyme exhibits 3α-HSD activity and is involved in the conversion of the weak androgen androstanediol into the potent androgen dihydrotestosterone in the prostate gland. wikipedia.org

17β-HSD10: This mitochondrial enzyme, encoded by the HSD17B10 gene, has multiple functions in steroid metabolism. nih.govresearchgate.net It can convert 5α-androstanediol into 5α-dihydrotestosterone (DHT), thereby increasing the local concentration of this potent androgen. nih.govmedlineplus.govmedlineplus.gov Elevated levels of 17β-HSD10 have been observed in malignant prostatic epithelial cells, where it contributes to the generation of DHT. nih.gov

| 17β-HSD Isoform | Gene | Primary Function in Relation to 5α-Androstanediol | Tissue Expression |

|---|---|---|---|

| 17β-HSD3 | HSD17B3 | Catalyzes the conversion of androstenedione to testosterone, a precursor for 5α-Androstanediol synthesis. wikipedia.orgmedlineplus.gov | Testes wikipedia.org |

| 17β-HSD5 (AKR1C3) | AKR1C3 | Reduces androstenedione to testosterone and is involved in the conversion of androsterone to 3α-androstanediol. frontiersin.orgnih.gov | Prostate, Mammary gland, Adrenal cortex wikipedia.orgnih.gov |

| 17β-HSD6 | HSD17B6 | Facilitates the conversion of androstanediol to dihydrotestosterone. wikipedia.org | Prostate wikipedia.org |

| 17β-HSD10 | HSD17B10 | Converts 5α-androstanediol to dihydrotestosterone (DHT). nih.govmedlineplus.govmedlineplus.gov | Mitochondria of various tissues, including malignant prostatic epithelial cells. nih.gov |

Aldo-Keto Reductase (AKR1C) Family Enzymes

The AKR1C subfamily, consisting of AKR1C1, AKR1C2, AKR1C3, and AKR1C4, are 3α-, 17β-, and 20α-hydroxysteroid oxidoreductases that play critical roles in the synthesis and inactivation of steroid hormones. nih.govnih.gov These enzymes modulate the local concentrations of active androgens, estrogens, and progestins. nih.gov

AKR1C2 (Type 3 3α-HSD): This enzyme is highly expressed in the prostate and primarily catalyzes the NAD(+)-dependent oxidation of 3α-androstanediol to 5α-dihydrotestosterone (DHT). nih.gov However, this reaction is potently inhibited by NADPH, suggesting that the cellular NAD(+):NADPH ratio is a key determinant of its directional activity. nih.gov In prostate cells, AKR1C2 predominantly functions as a 3-ketosteroid reductase, converting the potent androgen DHT into the weaker 3α-androstanediol, thereby playing a role in androgen inactivation. nih.govaacrjournals.org

AKR1C3 (Type 5 17β-HSD): As previously mentioned, AKR1C3 is a key enzyme in androgen synthesis. It catalyzes the reduction of 17-ketosteroids such as androstenedione to testosterone and 5α-androstanedione to DHT. nih.govnih.gov It is also inferred to reduce dehydroepiandrosterone (B1670201) (DHEA) to 5-androstene-3β,17β-diol. nih.gov The upregulation of AKR1C3 is a feature of castration-resistant prostate cancer, where it contributes to the intratumoral production of androgens. nih.gov

AKR1C4 (Type 1 3α-HSD): This isoform is predominantly found in the liver and is the most catalytically efficient of the AKR1C family. nih.gov It is involved in the synthesis of neurosteroids and catalyzes the reversible conversion of 3α-androstanediol to DHT. wikipedia.org AKR1C4 efficiently reduces DHT to 3α-androstanediol. nih.govgenecards.org

| AKR1C Isoform | Primary Function in Relation to 5α-Androstanediol | Key Kinetic Properties/Characteristics |

|---|---|---|

| AKR1C2 | Primarily reduces DHT to 3α-androstanediol in the prostate, but can also catalyze the reverse reaction. nih.govaacrjournals.org | Oxidation of 3α-androstanediol to DHT is NAD(+) dependent and inhibited by NADPH. nih.gov |

| AKR1C3 | Reduces precursors to potent androgens (e.g., androstenedione to testosterone). nih.govnih.gov | Implicated in all major androgen synthesis pathways. nih.gov |

| AKR1C4 | Catalyzes the reversible conversion of 3α-androstanediol to DHT; highly efficient in reducing DHT. nih.govwikipedia.org | The most catalytically efficient isoform, with kcat/Km values 10-30 fold higher than other isoforms for steroid substrates. nih.gov |

Other Metabolic Enzymes (e.g., CYP7B1 in the Brain)

Beyond the HSD and AKR families, other enzymes contribute to the metabolism of 5α-Androstanediol, particularly in specific tissues like the brain.

CYP7B1: This cytochrome P450 enzyme is a steroid hydroxylase known to metabolize cholesterol derivatives and sex hormone precursors. nih.gov Research has revealed a previously unknown metabolic pathway for 5α-Androstanediol involving CYP7B1. nih.gov In the brain, where 5α-Androstanediol can modulate GABA(A) receptor function, CYP7B1 catalyzes the hydroxylation of 5α-Androstanediol into 6- and 7-hydroxy metabolites. nih.gov This metabolic process represents a mechanism for the elimination of 5α-Androstanediol, which could impact the intracellular levels of both DHT and neuroactive steroids. nih.gov Studies using Cyp7b1(-/-) knockout mice have confirmed the essential role of this enzyme in the hydroxylation of 5α-Androstanediol, as this activity was nearly undetectable in its absence. nih.gov

| Enzyme | Metabolic Reaction | Tissue Location | Significance |

|---|---|---|---|

| CYP7B1 | Hydroxylation of 5α-Androstanediol to 6- and 7-hydroxy metabolites. nih.gov | Brain, Liver, Kidney nih.govmedlineplus.gov | Provides a pathway for the metabolic elimination of 5α-Androstanediol, potentially regulating its neuroactive and androgenic effects. nih.gov |

Advanced Research Perspectives and Future Directions

Re-evaluation of Androgen Receptor Signaling Pathways and Metabolite Roles

Recent research has indicated a need to re-evaluate the traditional understanding of androgen receptor (AR) signaling, particularly concerning the roles of testosterone (B1683101) metabolites. Traditionally, the biological activity of testosterone has been largely attributed to its direct binding to the AR or its conversion to the more potent androgen, dihydrotestosterone (B1667394) (DHT). However, emerging evidence suggests that metabolites of testosterone, such as 5alpha-Androstanediol, may exert biological effects through pathways independent of the classical AR.

One significant finding is the ability of testosterone metabolites to interact with other steroid receptors. For instance, in males, testosterone has been shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis, a key stress response system. This effect is thought to be mediated by its metabolite, 5alpha-androstane-3beta,17beta-diol, which can bind to the estrogen receptor beta (ERβ) nih.gov. This interaction suggests a novel pathway for androgen action that is not directly mediated by the AR. These findings challenge the conventional view of androgen signaling and highlight the importance of considering the broader metabolic fate of testosterone and its potential for cross-talk with other signaling pathways.

The conversion of DHT to metabolites with estrogen-like activity further complicates the traditional model of androgen action nih.gov. This suggests that the physiological effects of androgens may be more nuanced than previously understood, with metabolites playing key roles in regulating a variety of non-reproductive functions, including stress reactivity nih.govresearchgate.net. This necessitates a more comprehensive investigation into the specific roles of various androgen metabolites and their interactions with a range of receptors to fully understand the spectrum of androgenic effects.

Investigating the Full Scope of this compound as a Neurosteroid

This compound is recognized as an endogenous neurosteroid synthesized from testosterone within the brain nih.govresearchgate.net. Neurosteroids are steroids synthesized de novo in the brain or derived from peripheral sources that can cross the blood-brain barrier, and they play a crucial role in modulating neuronal activity. The synthesis of this compound involves the reduction of testosterone at the 5- and 3-positions of the steroid A-ring nih.gov.

A primary mechanism of action for this compound as a neurosteroid is its role as a positive allosteric modulator of GABA(A) receptors nih.govresearchgate.net. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial for regulating neuronal excitability. By enhancing the action of GABA, this compound can produce sedative, anxiolytic, and antiepileptic effects researchgate.net.

Research has demonstrated that this compound can potentiate GABA-activated currents in hippocampal CA1 pyramidal cells in a concentration-dependent manner nih.govresearchgate.net. This modulation of GABAergic transmission is believed to be a key mechanism underlying the effects of testosterone on seizure susceptibility nih.govresearchgate.net. Studies in mouse models of temporal lobe epilepsy have shown that systemic administration of this compound can suppress behavioral and electrographic seizures in a dose-dependent manner nih.govresearchgate.net. These findings suggest that this compound may be a key mediator of testosterone's influence on neuronal excitability and could have significant implications for conditions such as epilepsy, particularly in the context of age-related declines in androgen levels nih.govresearchgate.net.

| Receptor Target | Mechanism of Action | Potential Neurological Effects |

| GABA(A) Receptor | Positive Allosteric Modulator | Sedative, Anxiolytic, Anticonvulsant |

Elucidating the Role of Specific Enzyme Isoforms in Health and Disease Models

The metabolism of androgens, including the synthesis of this compound, is dependent on the activity of specific enzyme isoforms, and their expression and regulation can have significant implications for both health and disease. Two key enzymes in this pathway are 5alpha-reductase and 3alpha-hydroxysteroid dehydrogenase (3α-HSD) rupahealth.com.

5alpha-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT) nih.gov. There are at least two well-characterized isoenzymes of 5alpha-reductase in humans, type 1 and type 2, which exhibit distinct tissue distributions and have different biochemical properties nih.gov. Mutations in the gene for 5alpha-reductase 2 are responsible for the genetic disorder 5alpha-reductase deficiency, which highlights the critical role of this enzyme in male sexual development nih.gov. The differential expression of these isoenzymes in various tissues suggests they may have distinct physiological roles.

Following its formation, DHT can be further metabolized to this compound by the enzyme 3alpha-hydroxysteroid dehydrogenase (3α-HSD) rupahealth.com. This conversion occurs in a variety of tissues, including the testes, prostate, liver, brain, skin, and muscle rupahealth.com. The presence of different isoforms of 3α-HSD in tissues like the mammary glands and uterus in women further underscores the tissue-specific nature of androgen metabolism rupahealth.com.

The activity of these enzyme isoforms is of particular interest in androgen-sensitive conditions. For example, in the prostate, the conversion of DHT to this compound can modulate local androgenic activity, which is relevant to conditions such as benign prostatic hyperplasia (BPH) and prostate cancer rupahealth.com. Understanding the specific roles and regulation of these enzyme isoforms in different tissues and disease states is crucial for developing targeted therapeutic strategies.

| Enzyme | Function | Relevance to Health and Disease |

| 5alpha-reductase (Type 1 & 2) | Converts testosterone to dihydrotestosterone (DHT) | Male sexual development, benign prostatic hyperplasia, male pattern baldness |

| 3alpha-hydroxysteroid dehydrogenase (3α-HSD) | Converts DHT to this compound | Modulation of local androgenic activity in tissues like the prostate |

Exploration of this compound Metabolism as a Target for Therapeutic Intervention (Mechanistic Studies)

The metabolic pathways leading to the synthesis and degradation of this compound present potential targets for therapeutic intervention in a variety of conditions. Mechanistic studies have focused on the enzymes involved in this pathway, particularly 5alpha-reductase.

Inhibition of 5alpha-reductase has been a successful therapeutic strategy for conditions driven by high levels of DHT. 5alpha-reductase inhibitors, such as finasteride (B1672673) and dutasteride, are used to treat benign prostatic hyperplasia and male pattern baldness nih.govwikipedia.org. By blocking the conversion of testosterone to DHT, these drugs reduce the androgenic stimulation of the prostate and hair follicles. This approach effectively targets a key step in the androgen metabolic pathway that is upstream of this compound formation.

The conversion of DHT to this compound itself represents another potential point of therapeutic intervention. In tissues like the prostate, this conversion reduces the levels of the more potent androgen, DHT rupahealth.com. Therefore, modulating the activity of 3alpha-hydroxysteroid dehydrogenase (3α-HSD) could be a strategy to alter the local androgenic environment. For instance, enhancing the conversion of DHT to the less androgenic this compound could be beneficial in conditions characterized by excessive androgen action.

Furthermore, the discovery that testosterone metabolites can interact with other receptor systems, such as the estrogen receptor beta, opens up new avenues for therapeutic development nih.gov. Targeting the metabolism of androgens to favor the production of metabolites with specific receptor affinities could allow for more selective and targeted therapeutic effects. For example, promoting the formation of metabolites that inhibit the HPA axis via ERβ could be a novel approach for managing stress-related disorders nih.govfrontiersin.org. A deeper understanding of the enzymatic control of this compound metabolism and its downstream effects is essential for the development of new and more effective therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.